molecular formula C22H25N3O4S B3006025 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 627820-06-8

4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B3006025
CAS No.: 627820-06-8
M. Wt: 427.52
InChI Key: MMNKUGOGZGDTQV-UHFFFAOYSA-N
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Description

4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Compound Synthesis

Research on similar compounds indicates a focus on exploring their chemical properties and reactions. For instance, Nitta, Yi, and Kobayashi (1985) investigated the reactions of polymethylene-substituted isoxazolines, leading to the formation of various ketones through bond cleavage and hydrolysis (Nitta, Yi, & Kobayashi, 1985). Similarly, Roman (2013) used ketonic Mannich bases for alkylation and ring closure reactions, generating a diverse library of compounds (Roman, 2013).

Antibacterial Activity

Compounds with structural similarities have been studied for their antibacterial properties. Genin et al. (2000) synthesized nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, demonstrating activity against Gram-negative organisms (Genin et al., 2000).

Antifungal and Antitubercular Activity

Syed, Alagwadi, and Alegaon (2013) focused on synthesizing novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013).

Potential in Pharmacological Research

Bijev, Prodanova, and Nankov (2003) synthesized substituted 1H-1-pyrrolylcarboxamides of pharmacological interest, indicating the potential of such compounds in drug development (Bijev, Prodanova, & Nankov, 2003).

Synthesis and Characterization of Heterocyclic Compounds

Kocabalkanlı, Ateş, and Ötük (2001) worked on synthesizing 5-phenyl/methyl-5-morpholinomethyl/pyrrolidinomethyl-2-(5-aryl-1,3,4-oxadiazol-2-yl) imino-4-thiazolidinones, contributing to the field of heterocyclic chemistry (Kocabalkanlı, Ateş, & Ötük, 2001).

Exploration of Molecular Interactions and Reactivity

Singh, Baboo, Rawat, and Gupta (2013) conducted a comprehensive study on the molecular interactions and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, demonstrating the complex nature of such compounds (Singh, Baboo, Rawat, & Gupta, 2013).

Properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14-21(30-15(2)23-14)19(26)17-18(16-6-4-3-5-7-16)25(22(28)20(17)27)9-8-24-10-12-29-13-11-24/h3-7,18,27H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNKUGOGZGDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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